Benzpyrinium bromide
Description
Historical Context of Academic Inquiry
The academic inquiry into benzpyrinium (B12818353) bromide emerged from the broader investigation into synthetic analogues of physostigmine (B191203) and, more directly, neostigmine (B1678181). dss.go.th In the mid-20th century, researchers were actively exploring heterocyclic variations of neostigmine to identify compounds with potent anticholinesterase activity. dss.go.th This line of research led to the development of benzpyrinium bromide, chemically identified as 1-benzyl-3-(dimethylcarbamyloxy)pyridinium bromide. oup.com
Early official recognition came in 1951 when it was included in "New and Nonofficial Remedies" by the American Medical Association. nih.govoup.com Initial research focused on its pharmacological properties as a cholinergic agent, noting its structural and functional similarities to neostigmine. dss.go.th Studies from this era established its identity as a white to slightly yellow crystalline powder, highly soluble in water and ethanol. oup.com The primary application investigated was its use as an anticholinesterase drug, particularly for managing postoperative abdominal distention and urinary retention, conditions where stimulating intestinal and bladder smooth muscle is desired. dss.go.th
Scope of Current Research Endeavors
Contemporary research continues to explore the applications and mechanisms of this compound, primarily leveraging its function as an acetylcholinesterase inhibitor. The scope of these endeavors is concentrated in several key areas:
Neurological Research: this compound serves as a tool in neurological research, particularly in studies related to conditions involving the neuromuscular junction, such as myasthenia gravis. cognitivemarketresearch.comdysona.org Its ability to inhibit acetylcholinesterase allows researchers to study the effects of increased acetylcholine (B1216132) availability at the synapse. ontosight.ai
Gastrointestinal Motility: Building on its historical use, modern studies investigate its potential to modulate gastrointestinal function. Research into postoperative ileus, a condition characterized by a temporary cessation of bowel motility after surgery, is a significant area of interest. jmsronline.comnih.gov The compound's cholinergic effects are studied for their potential to stimulate peristalsis. ontosight.ai
Reversal of Neuromuscular Blockade: In anesthesiology research, there is ongoing interest in agents that can effectively and reliably reverse the effects of neuromuscular blocking agents (NMBAs) used during surgery. clinmedjournals.orgnih.gov As an anticholinesterase agent, this compound is studied in the context of antagonizing the effects of non-depolarizing NMBAs, a role traditionally held by drugs like neostigmine. dss.go.thnih.gov
Antimicrobial Properties: Some investigations have explored the potential antimicrobial properties of this compound, making it a compound of interest in the search for new therapeutic agents beyond its primary cholinergic functions. ontosight.ai
The following tables provide detailed findings from research into this compound and related compounds.
Table 1: Comparative Profile of Cholinesterase Inhibitors
| Feature | This compound | Neostigmine | Pyridostigmine (B86062) Bromide |
|---|---|---|---|
| Chemical Name | 1-benzyl-3-(dimethylcarbamyloxy)pyridinium bromide oup.com | 3-[(dimethylcarbamoyl)oxy]-N,N,N-trimethylanilinium | 3-{[(dimethylamino)carbonyl]oxy}-1-methylpyridinium bromide |
| Molecular Formula | C₁₅H₁₇BrN₂O₂ | C₁₂H₁₉N₂O₂⁺ | C₉H₁₃BrN₂O₂ |
| Primary Mechanism | Acetylcholinesterase Inhibitor | Acetylcholinesterase Inhibitor dss.go.th | Acetylcholinesterase Inhibitor dysona.orgnih.gov |
| Structural Class | Quaternary Ammonium (B1175870) Compound dss.go.th | Quaternary Ammonium Compound dss.go.th | Quaternary Ammonium Compound nih.gov |
| Historical Use | Postoperative distention and urinary retention dss.go.th | Myasthenia gravis, postoperative ileus, reversal of neuromuscular blockade dss.go.th | Myasthenia gravis nih.gov |
Table 2: Summary of this compound Research Applications
| Research Area | Focus of Investigation | Key Findings |
|---|---|---|
| Neurological Disorders | Use as an anticholinesterase agent in conditions like Myasthenia Gravis. cognitivemarketresearch.com | Acts as a cholinergic agent, structurally analogous to neostigmine, making it a compound of interest for neurological research. dss.go.th |
| Postoperative Ileus | Investigating its efficacy in preventing or treating postoperative intestinal atony. | Historically used for postoperative abdominal distention. dss.go.th Cholinergic action is studied for stimulating gastrointestinal motility. ontosight.ai |
| Neuromuscular Blockade Reversal | Use as an antagonist to non-depolarizing neuromuscular blocking drugs. dss.go.th | Functions as a synthetic anticurare agent by inhibiting acetylcholinesterase, similar to neostigmine and edrophonium. dss.go.th |
| Antimicrobial Research | Exploration of potential antibacterial and antifungal activities. ontosight.ai | The compound's ability to disrupt microbial membranes has been noted as a potential area for developing new antimicrobial agents. ontosight.ai |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetylcholine |
| Aclidinium Bromide |
| Atracurium besylate |
| Azathioprine |
| Benzilonium (B1200655) bromide |
| This compound |
| Budesonide |
| Calabadion |
| Choline theophyllinate |
| Cisatracurium |
| Cyclomethone |
| Edrophonium |
| Erythromycin |
| Fluticasone furoate |
| Formoterol Fumarate |
| Gallamine triethiodide |
| Glycopyrronium (B1196793) Bromide |
| Huperzine A |
| Metoclopramide |
| Neostigmine |
| Physostigmine |
| Prifinium bromide |
| Pyridostigmine bromide |
| Quetiapine |
| Rocuronium bromide |
| Sugammadex |
| Tiotropium |
| Tubocurarine |
| Umeclidinium (B1249183) |
| Vecuronium Bromide |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUNVJGEMXODJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974224 | |
| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-46-2 | |
| Record name | Benzpyrinium bromide [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZPYRINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Reactivity
Established Synthesis Pathways
The traditional synthesis of Benzpyrinium (B12818353) bromide is rooted in the principles of nucleophilic substitution, specifically the alkylation of pyridine (B92270) derivatives. This method remains a fundamental approach for obtaining this quaternary ammonium (B1175870) salt.
Alkylation Reactions of Pyridine Derivatives
The primary and established method for preparing Benzpyrinium bromide involves the direct alkylation of a functionalized pyridine precursor. drugfuture.com This reaction is a specific example of the Menshutkin reaction, where a tertiary amine (the pyridine derivative) is converted into a quaternary ammonium salt.
The synthesis proceeds via the reaction of 3-hydroxypyridine (B118123) dimethylcarbamate (B8479999) with benzyl (B1604629) bromide. drugfuture.com In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then serves as the counter-ion to the positively charged pyridinium (B92312) cation. wikipedia.org The chemical name for the resulting compound is 1-benzyl-3-[[(dimethylamino)carbonyl]oxy]pyridinium bromide. drugfuture.com
The general mechanism involves the Lewis basic nitrogen atom of the pyridine ring attacking the alkyl halide, leading to the formation of an N-alkylpyridinium salt. wikipedia.org This quaternization creates a positive charge on the ring, which influences the compound's subsequent reactivity. wikipedia.org
Table 1: Reactants for this compound Synthesis This interactive table summarizes the key reactants involved in the established synthesis pathway.
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| 3-Hydroxypyridine dimethylcarbamate | 51581-32-9 | Pyridine Derivative (Nucleophile) |
Source: drugfuture.comguidechem.com
Optimization Strategies for Synthesis
Optimizing the synthesis of pyridinium salts like this compound is crucial for improving yield and purity while minimizing side reactions. Key parameters that are typically adjusted include reagent ratios, solvent choice, reaction monitoring, and purification techniques.
Reagent Ratios : A slight excess of the more volatile reactant, often the pyridine derivative, may be used to compensate for any potential loss during the reaction.
Solvent Selection : The use of anhydrous solvents such as acetone, acetonitrile (B52724), or dichloromethane (B109758) is preferred to prevent unwanted side reactions involving water.
Reaction Monitoring : Progress of the alkylation reaction can be effectively tracked using thin-layer chromatography (TLC) with UV visualization to determine the point of completion.
Purification : After the reaction, the crude product is often purified by recrystallization. A common method involves using ethanol/ether mixtures to effectively remove unreacted starting materials and other impurities.
Chemical Transformations and Derivatization Strategies
Nucleophilic Substitution Reactions
The structure of this compound features a benzyl group attached to the nitrogen atom of the pyridinium ring. This benzylic position is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon of the benzyl group, leading to the cleavage of the carbon-nitrogen bond and displacement of the substituted pyridine moiety, which acts as a leaving group. pearson.com
The reaction can proceed through different mechanisms, primarily SN1 or SN2 pathways.
SN1 Mechanism: The loss of the pyridine leaving group would form a benzyl carbocation. This carbocation is notably stabilized by resonance with the adjacent benzene (B151609) ring, making the SN1 pathway viable. khanacademy.orgquora.com
SN2 Mechanism: A strong nucleophile can attack the benzylic carbon in a concerted, one-step mechanism, displacing the pyridine group without the formation of a carbocation intermediate. khanacademy.org
The general form of a nucleophilic substitution reaction at the benzylic position can be represented as: Nu:⁻ + C₆H₅CH₂-NC₅H₄O(CON(CH₃)₂)⁺ → C₆H₅CH₂-Nu + NC₅H₄O(CON(CH₃)₂)
The reactivity in nucleophilic substitution is a key characteristic of benzyl halides and related compounds, where the benzylic carbon is the primary site of reaction. quora.commatanginicollege.ac.in One-pot processes combining nucleophilic substitution of benzylic bromides with subsequent reactions have been developed, highlighting the utility of this reaction type. nih.gov
Table 1: Key Components in Nucleophilic Substitution of this compound
| Component | Role | Description |
|---|---|---|
| Substrate | Electrophile | The this compound molecule, specifically the benzylic carbon. |
| Nucleophile | Electron Donor | An electron-rich species that attacks the substrate. matanginicollege.ac.in |
| Leaving Group | Displaced Moiety | The 3-(dimethylcarbamyloxy)pyridine molecule. |
| Product | Result of Substitution | A new benzyl derivative formed by the attachment of the nucleophile. |
Oxidation Pathways
The this compound molecule offers several sites for oxidation, though the benzylic position is particularly reactive. The oxidation of benzyl-substituted pyridinium salts can be achieved using various oxidizing agents, sometimes catalyzed by metal-free systems.
Common oxidation reactions at the benzylic carbon can lead to the formation of either benzyl alcohol or, with stronger oxidizing agents or different reaction conditions, benzaldehyde. Further oxidation could potentially yield benzoic acid. The specific product depends heavily on the reagents and conditions employed.
Additionally, the bromide counter-ion can undergo oxidation. Peroxidases, for instance, can catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂). nih.gov This process generates hypobromous acid (HOBr), a powerful brominating agent that can react with other species in the solution. nih.gov
Reduction Pathways
The reduction of this compound can also be considered. The pyridinium ring is an electron-deficient system, making it susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can reduce the pyridinium ring. For the related compound 1-benzylpyridin-1-ium bromide, reduction can yield the corresponding pyridine derivative. Applying this to this compound, a potential reduction pathway could involve the cleavage of the benzyl group or the reduction of the pyridinium ring to a dihydropyridine (B1217469) or piperidine (B6355638) derivative. The specific outcome would be contingent on the choice of reducing agent and the reaction conditions.
Derivatization for Enhanced Properties
Derivatization is a chemical modification process used to alter the physicochemical properties of a compound, often to enhance its suitability for a specific application, such as analytical detection. While specific derivatization protocols for this compound are not widely documented, strategies applied to similar structures, like benzyl bromides, can be considered.
A prominent example is the use of pentafluorobenzyl bromide (PFB-Br) as a derivatization agent in chromatography. nih.gov The bromide in PFB-Br is substituted by a wide range of nucleophiles, yielding derivatives that are volatile, thermally stable, and highly responsive to electron capture detection in gas chromatography (GC-MS). nih.gov
This principle could be applied to this compound for enhanced analysis or to modify its biological activity. Hypothetical derivatization strategies could include:
Substitution on the Benzyl Ring: Introducing functional groups onto the phenyl ring of the benzyl moiety to alter solubility, electronic properties, or steric profile.
Modification of the Carbamate (B1207046) Group: Altering the N,N-dimethylcarbamate functional group could modulate the compound's hydrolytic stability and interactions with biological targets.
Such modifications aim to create analogues with fine-tuned properties for research or other applications.
Pharmacological Investigations
Mechanism of Action Studies
Benzpyrinium (B12818353) bromide is a cholinergic drug that functions as an indirect-acting parasympathomimetic agent. wikipedia.orgslideshare.net Its primary interaction with the cholinergic system is not through direct binding to cholinergic receptors, but rather by modulating the levels of the endogenous neurotransmitter, acetylcholine (B1216132) (ACh). openstax.org Cholinergic drugs are broadly classified into direct-acting agonists, which mimic acetylcholine at its receptors, and indirect-acting agonists, which increase the availability of acetylcholine. slideshare.netopenstax.org Benzpyrinium bromide falls into the latter category. openstax.org By influencing the concentration of ACh at the synaptic cleft, it enhances the neurotransmitter's effects on both muscarinic and nicotinic receptors, thereby augmenting activity throughout the cholinergic system. wikipedia.orgnih.gov
The principal mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. heraldopenaccess.us Structurally, it is an analogue of neostigmine (B1678181) and functions as a reversible inhibitor of AChE. science.gov By binding to and temporarily inactivating AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation at the synapse and an amplification of cholinergic neurotransmission. wikipedia.orgopenstax.org
The cholinergic system also contains a second, related enzyme, butyrylcholinesterase (BuChE), which can also hydrolyze acetylcholine and serves as a co-regulator of cholinergic activity. mdpi.comnih.gov While this compound is primarily recognized as an AChE inhibitor, compounds in this class often exhibit varying degrees of inhibitory activity against both enzymes. The relative selectivity for AChE versus BuChE is a critical determinant of a compound's pharmacological profile. nih.gov Dual inhibition of both enzymes can provide a more comprehensive enhancement of cholinergic function. mdpi.com
The inhibitory potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate greater potency. The following table provides comparative IC₅₀ data for various cholinesterase inhibitors to illustrate the range of potencies and selectivities observed in this class of compounds.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| ZINC390718 | Acetylcholinesterase (AChE) | 543.8 | mdpi.com |
| ZINC390718 | Butyrylcholinesterase (BuChE) | 241.1 | mdpi.com |
| Alcaloid-rich Huperzia serrata extract | Acetylcholinesterase (AChE) | 7.93 (µg/ml) | vnu.edu.vn |
| Alcaloid-rich Huperzia serrata extract | Butyrylcholinesterase (BuChE) | 76.67 (µg/ml) | vnu.edu.vn |
| 7-MEOTA-ferulic hybrid | Human Acetylcholinesterase (hAChE) | 0.0222 | heraldopenaccess.us |
| Tacrine | Human Acetylcholinesterase (hAChE) | 0.424 | heraldopenaccess.us |
The primary molecular target of this compound is the enzyme acetylcholinesterase (AChE). The identification of molecular targets for drug candidates is a foundational step in drug discovery and can be achieved through various methods, including chemical proteomics, mass spectrometry, and activity-based protein profiling (ABPP). allumiqs.commdpi.com For cholinesterase inhibitors, target characterization involves detailing the binding interactions within the enzyme's active site.
AChE possesses a deep and narrow gorge containing the active site. This site includes a catalytic triad (B1167595) and two key binding sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). mdpi.com Molecular dynamics simulations of other cholinesterase inhibitors reveal that binding is typically stabilized by a combination of hydrophobic interactions and hydrogen bonds with specific amino acid residues. mdpi.com For instance, studies on the dual inhibitor ZINC390718 showed hydrophobic interactions with residues such as Trp86 and Tyr341 in AChE, and Trp82 in BuChE. mdpi.com Given this compound's structure as a quaternary ammonium (B1175870) compound with a dimethylcarbamate (B8479999) group, its binding mechanism is expected to involve the electrostatic attraction of its positively charged nitrogen to the anionic site of the enzyme, while the carbamate (B1207046) moiety engages with the catalytic serine residue, similar to neostigmine.
As a quaternary ammonium compound, this compound possesses a permanent positive charge, which governs its interaction with biological membranes. Cell membranes are composed of a phospholipid bilayer, which typically presents a negatively charged outer surface. The initial interaction is likely driven by electrostatic attraction between the positively charged pyridinium (B92312) head of the benzpyrinium molecule and the anionic phosphate (B84403) groups of the membrane lipids. plos.org
Following this initial electrostatic binding, the more lipophilic parts of the molecule, such as the benzyl (B1604629) group, may facilitate further interaction with the membrane core. Studies on similar dicationic ammonium bromide surfactants show that such molecules can insert into the lipid bilayer, causing membrane perturbation and destabilization. plos.org The degree of this interaction depends on factors like the length and hydrophobicity of alkyl chains. plos.org The insertion of hydrophobic residues into the membrane can consolidate the binding process. plos.org Therefore, the mechanism for this compound likely involves an initial electrostatic adhesion to the membrane surface, potentially followed by a partial insertion of its hydrophobic benzyl moiety into the nonpolar region of the bilayer.
This compound modulates neurotransmission by altering the chemical signaling at cholinergic synapses. msdmanuals.com By inhibiting acetylcholinesterase, the compound increases both the concentration and the duration of action of acetylcholine in the synaptic cleft. wikipedia.org This leads to enhanced activation of postsynaptic nicotinic and muscarinic receptors, thereby amplifying the physiological response to cholinergic nerve stimulation. wikipedia.orgmsdmanuals.com
This process of altering neurotransmitter levels to regulate nervous system activity is a form of neuromodulation. news-medical.net The effects are not necessarily confined to the cholinergic system. For example, acetylcholine is known to modulate the synthesis of nitric oxide (NO), an intracellular messenger, by changing calcium influx into cells. msdmanuals.com Furthermore, research has shown that modulation of one neurotransmitter system can have cascading effects on others; for instance, subthreshold electric fields can modulate the release of the neurotransmitter glutamate (B1630785) by polarizing presynaptic terminals. biorxiv.org Similarly, purinergic receptors can modulate GABAergic neurotransmission. nih.gov By elevating acetylcholine levels, this compound could potentially influence other interconnected neurotransmitter pathways.
The interaction of this compound with oxidative stress pathways is complex and not fully elucidated. However, studies on structurally or functionally related compounds provide insight into potential mechanisms. On one hand, some cholinesterase inhibitors have demonstrated antioxidant properties. Research on pyridostigmine (B86062) bromide in a model of myocardial infarction showed that it could reduce levels of oxidative stress markers like superoxide (B77818) anion and malondialdehyde, while increasing the bioavailability of nitric oxide (NO). science.gov This suggests a protective effect against oxidative damage.
Conversely, related compounds have been implicated in promoting oxidative stress. For example, benzo(a)pyrene, another aromatic compound, has been shown to induce oxidative stress by increasing reactive oxygen species (ROS) and the expression of antioxidant enzymes in astrocytes. nih.gov Furthermore, at higher concentrations, pyridostigmine bromide was found to increase protein carbonylation and DNA damage, indicating a potential neurotoxic, pro-oxidant effect. science.gov This suggests that the effect of cholinesterase inhibitors like this compound on oxidative stress may be context- and concentration-dependent, potentially exerting either protective or damaging effects on cellular components. nih.gov
Neurotransmission Modulation
Comparative Pharmacology and Analogues
The pharmacological landscape of this compound is better understood when compared with its structural and functional relatives. These analogues, while sharing certain chemical or functional similarities, exhibit a diverse range of applications and potencies.
Structural Analogues in Cholinesterase Inhibition
This compound is an acetylcholinesterase inhibitor, a property attributed to the dimethylcarbamate group at the 3-position of its pyridinium ring. This structural feature makes it analogous to other well-known cholinesterase inhibitors like neostigmine and pyridostigmine. nih.gov These compounds are crucial in the management of neuromuscular junction disorders. nih.gov
Neostigmine and pyridostigmine are also quaternary ammonium compounds that function as peripheral cholinesterase inhibitors. nih.gov While structurally similar, there are key differences. For instance, pyridostigmine has a slower onset and longer duration of action compared to neostigmine. myaware.orgsps.nhs.uk The introduction of a phenylcarbamoyl side chain into the structures of neostigmine and pyridostigmine resulted in a significant loss of anticholinesterase activity, highlighting the sensitivity of this pharmacological action to structural modifications. nih.gov
Other structural analogues have been synthesized and studied for their cholinesterase inhibitory potential. For example, N-monophenylcarbamate analogues of neostigmine and pyridostigmine were developed in an effort to create longer-acting peripheral inhibitors, though they showed only marginal activity. nih.gov In contrast, certain phenylcarbamate analogues of physostigmine (B191203) retained potent anticholinesterase activity. nih.gov
Table 1: Comparison of this compound and its Structural Analogues in Cholinesterase Inhibition
| Compound | Key Structural Feature | Primary Application | Cholinesterase Inhibition |
|---|---|---|---|
| This compound | Dimethylcarbamate on a pyridinium ring | Neurological research | Acetylcholinesterase inhibitor |
| Neostigmine | Dimethylcarbamate on a trimethylammonium phenyl group nih.gov | Myasthenia gravis treatment myaware.org | Potent cholinesterase inhibitor nih.gov |
| Pyridostigmine | Dimethylcarbamate on a methylpyridinium ring nih.gov | Myasthenia gravis treatment drugbank.com | Slower onset, longer duration than neostigmine myaware.orgsps.nhs.uk |
| N-monophenylcarbamate analogue of Neostigmine | Phenylcarbamoyl side chain nih.gov | Research | Marginal cholinesterase inhibitory action nih.gov |
| N-monophenylcarbamate analogue of Pyridostigmine | Phenylcarbamoyl side chain nih.gov | Research | Marginal cholinesterase inhibitory action nih.gov |
Functional Analogues among Quaternary Ammonium Compounds
As a quaternary ammonium compound, this compound is part of a large class of substances with a wide array of applications. wikipedia.orgdiva-portal.org These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org This structural feature is key to many of their functional properties.
Functionally, other quaternary ammonium compounds with diverse applications include:
Antimicrobials and Disinfectants : Compounds like benzalkonium chloride, benzethonium (B1203444) chloride, and cetylpyridinium (B1207926) chloride are widely used for their antimicrobial properties. wikipedia.org They are effective against a range of microorganisms. wikipedia.org
Antispasmodics : Quaternary ammonium compounds such as glycopyrronium (B1196793) bromide and propantheline (B1209224) bromide act as antispasmodics. who.int
Phase Transfer Catalysts : In organic synthesis, quaternary ammonium salts are used to facilitate reactions between substances in different phases. wikipedia.org
The benzyl group attached to the pyridinium ring in this compound is a feature that can enhance its ability to disrupt microbial membranes, a characteristic shared with other antimicrobial quaternary ammonium compounds.
Related Pharmacological Classes
This compound's primary classification is as a parasympathomimetic or cholinergic drug, specifically a cholinesterase inhibitor. who.int This places it in a broad category of drugs that affect the autonomic nervous system. who.int
Other related pharmacological classes include:
Other Cholinesterase Inhibitors : This class is not limited to quaternary ammonium compounds and includes a variety of structures. nih.govheraldopenaccess.us Examples include organophosphates, which are generally irreversible inhibitors, and natural compounds like coumarins and certain alkaloids. mdpi.commdpi.com
Anticholinergic Agents : These drugs have the opposite effect of cholinergic agents, blocking the action of acetylcholine. ontosight.ai This class includes compounds like atropine (B194438) and scopolamine. who.int
Neuromuscular Blocking Agents : While cholinesterase inhibitors can reverse the effects of some neuromuscular blockers, this class of drugs itself is functionally related through its action at the neuromuscular junction.
Specific Biological Activities
Beyond its well-established role as a cholinesterase inhibitor, research has explored other biological activities of this compound.
Antimicrobial Properties
Some research indicates that this compound possesses antimicrobial properties, a characteristic common to many quaternary ammonium compounds. ontosight.ai This activity is generally attributed to the disruption of microbial cell membranes.
Studies have suggested that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, in vitro studies have shown it to be effective against bacteria such as Staphylococcus aureus and Escherichia coli. The length of the alkyl chain in pyridinium bromide compounds has been shown to correlate with antimicrobial activity, with longer chains generally resulting in greater efficacy. rsc.org The unique benzyl substituent in this compound is thought to enhance its membrane-disrupting capabilities, contributing to its effectiveness as an antimicrobial agent.
Table 2: Investigated Antibacterial Activity of Pyridinium Bromide Analogues
| Organism | Compound Type | Observation |
|---|---|---|
| Escherichia coli | Hexyl- and octyl-pyridinium bromides | Significant antimicrobial activity observed rsc.org |
| Staphylococcus aureus | Hexyl- and octyl-pyridinium bromides | Significant antimicrobial activity observed rsc.org |
| Bacillus subtilis | Hexyl- and octyl-pyridinium bromides | Significant antimicrobial activity observed rsc.org |
| Pseudomonas fluorescens | Hexyl- and octyl-pyridinium bromides | Significant antimicrobial activity observed rsc.org |
Antifungal Efficacy
While direct and extensive research on the antifungal efficacy of this compound is not prominently available in the reviewed literature, studies on structurally related compounds, such as benzyl bromides and other quaternary pyridinium salts, provide significant insights into their potential antifungal properties. These compounds share key structural motifs with this compound, namely the benzyl group and the cationic pyridinium ring, which are known to contribute to antimicrobial activity. nih.gov
Research has demonstrated that benzyl bromide derivatives possess strong antifungal properties. nih.gov A study evaluating synthetic benzyl bromides showed high effectiveness against pathogenic fungi, including Candida albicans and Candida krusei. nih.gov Similarly, other research has confirmed that various pyridine (B92270) derivatives exhibit excellent inhibitory activity against several phytopathogenic fungal species. srce.hr The antifungal activity of these compounds is often linked to their molecular structure, including hydrophobicity and the electron density on the nitrogen atom of the pyridinium ring. nih.gov The activity of quaternary ammonium compounds, the broader class to which this compound belongs, against fungi is well-documented. ontosight.ai
The table below summarizes the antifungal activity of representative benzyl bromide derivatives against various fungal pathogens, as reported in a study by Shakhatreh et al. nih.gov
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Benzyl bromide (1a) | Candida albicans | 0.25 |
| Benzyl bromide (1c) | Candida krusei | 0.5 |
This data is for benzyl bromide derivatives, not this compound itself, but illustrates the antifungal potential of this chemical class. nih.gov
Microbial Membrane Disruption Studies
The primary mechanism of antimicrobial action for quaternary ammonium compounds (QACs), including pyridinium salts like this compound, is the disruption of microbial cell membranes. swineweb.comresearchgate.net This process is initiated by an electrostatic interaction between the positively charged cationic head of the molecule (the quaternary nitrogen) and the negatively charged components of the fungal or bacterial cell surface, such as phospholipids (B1166683) and teichoic acids. rsc.orgmdpi.com
This initial adherence is followed by the insertion of the hydrophobic parts of the molecule, like the benzyl group in this compound, into the lipid bilayer of the cell membrane. swineweb.comresearchgate.net This penetration disrupts the organized structure of the membrane, leading to several critical consequences:
Increased Membrane Permeability: The disruption compromises the membrane's integrity, making it more permeable. mdpi.com
Leakage of Intracellular Components: Essential cytoplasmic materials, including ions (like potassium), ATP, proteins, and nucleic acids, leak out of the cell. swineweb.commdpi.comjst.go.jp
Cell Lysis and Death: The loss of cellular contents and the inability to maintain electrochemical gradients ultimately lead to cell lysis and death. ontosight.aimdpi.com
This membranolytic mechanism is a hallmark of QACs and is considered the chief reason for their potent antimicrobial properties. nih.govresearchgate.net The process can be conceptualized in four stages: 1) adherence to the microbial surface, 2) penetration of the cell membrane, 3) disorganization of the cytoplasmic membrane, and 4) subsequent membrane damage leading to leakage. mdpi.com
Neurological Research Applications
This compound is primarily investigated in neurological research due to its activity as a cholinesterase inhibitor. cognitivemarketresearch.com
Potential as Disease-Modifying Agents
The concept of repurposing existing drugs to serve as disease-modifying therapies for neurodegenerative disorders like Parkinson's disease is a significant area of research. frontiersin.org The goal of a disease-modifying agent is to slow or halt the underlying progression of the disease, a challenge for which no definitive treatments currently exist for many such conditions. mdpi.comnih.gov
While specific studies detailing this compound as a leading candidate for a disease-modifying agent in Parkinson's disease are not prominent, the investigation into such compounds is driven by the need to find therapies that can do more than just manage symptoms. frontiersin.orgnih.gov Research into other compounds, such as Buntanetap, which targets the aggregation of proteins like alpha-synuclein, highlights the strategies being employed. neurologylive.com The exploration of various molecules, including those with established mechanisms like cholinesterase inhibition, is part of a broader effort to identify agents that could impact the pathological pathways of neurodegeneration. frontiersin.org
Anticholinesterase Applications in Neurological Conditions
This compound is classified as a cholinesterase inhibitor, a class of drugs with established applications in treating neurological conditions such as Myasthenia Gravis, Alzheimer's disease, and dementia associated with Parkinson's disease. cognitivemarketresearch.comnumberanalytics.comnih.gov These agents function by inhibiting the cholinesterase enzymes that are responsible for breaking down the neurotransmitter acetylcholine. nih.gov This action increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing communication between nerve cells. alzheimers.org.uk
In conditions like Alzheimer's and Parkinson's disease, the loss of cholinergic neurons contributes to cognitive and neuropsychiatric symptoms. nih.gov By boosting cholinergic neurotransmission, these inhibitors can help alleviate some of these symptoms. numberanalytics.comalzheimers.org.uk A meta-analysis of clinical trials has shown that cholinesterase inhibitors can significantly reduce neuropsychiatric symptoms, including delusions and hallucinations, in patients with both Alzheimer's and Parkinson's disease. jwatch.org
The table below presents findings from a meta-analysis on the effect of cholinesterase inhibitors (ChEIs) on neuropsychiatric symptoms in Alzheimer's Disease (AD) and Parkinson's Disease (PD). jwatch.org
| Condition | Symptom | Outcome with ChEI Use vs. Placebo |
| Alzheimer's Disease (AD) | Delusions | Significant reduction (Effect Size: -0.08) |
| Alzheimer's Disease (AD) | Hallucinations | Significant reduction (Effect Size: -0.09) |
| Parkinson's Disease (PD) | Delusions | Significant reduction (Effect Size: -0.14) |
| Parkinson's Disease (PD) | Hallucinations | Significant reduction (Effect Size: -0.08) |
| Parkinson's Disease (PD) | Total Neuropsychiatric Score | Significant improvement (Effect Size: -0.18) |
This data represents the general class of cholinesterase inhibitors, to which this compound belongs. jwatch.org
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies investigate how specific features of a molecule's structure correlate with its biological activity. For Benzpyrinium (B12818353) bromide and related cholinesterase inhibitors, SAR analyses have pinpointed the pyridinium (B92312) ring and the quaternary ammonium (B1175870) group as essential pharmacophoric elements.
The nature and position of substituents on the pyridinium ring and its associated N-benzyl group significantly modulate the inhibitory potency of this class of compounds. Research on analogous N-benzyl pyridinium structures has demonstrated that these modifications influence interactions with the acetylcholinesterase (AChE) enzyme.
Key findings from SAR studies on related pyridinium inhibitors include:
N-Benzyl Substituents: The presence of halogen substituents on the N-benzyl ring can affect the inhibitory activity of the conjugates. acs.org The specific stereochemistry of these conjugates, such as the distinction between (S)- and (R)-enantiomers, has also been shown to result in different levels of potency, with (S)-enantiomers often exhibiting higher activity. acs.org
Aromatic Ring Substituents: In related series, the position of substituents on other aromatic rings attached to the pyridinium core is crucial. For example, studies have shown a preference for para-substituted compounds over meta- or ortho-substituted ones. nih.gov The shift of a methoxy (B1213986) group from a 3,4-position to a 3,5-position on an associated phenyl ring was found to considerably increase efficacy against AChE. acs.org
Side-Chain Characteristics: The length and hydrophobicity of side chains attached to the pyridinium nitrogen are important for AChE activity. jst.go.jp
Carbamoyl (B1232498) Group: For carbamate-based inhibitors, QSAR studies have suggested that a more electropositive carbamoyl nitrogen is beneficial for inhibitory activity. conicet.gov.ar This is directly relevant to the N,N-dimethylcarbamate group present in Benzpyrinium.
Table 1: Summary of Structure-Activity Relationship Findings for Pyridinium-Based Inhibitors This table is interactive. Click on the headers to sort.
| Structural Feature | Modification | Impact on Activity | Source(s) |
|---|---|---|---|
| N-Benzyl Group | Halogen substitution | Modulates potency | acs.org |
| N-Benzyl Group | Stereochemistry ((S) vs. (R)) | (S)-enantiomers can be more potent | acs.org |
| Attached Phenyl Ring | Substituent Position (para vs. m/o) | Para-substitution can be favorable | nih.gov |
| Attached Phenyl Ring | Methoxy Group Position | 3,5-disubstitution can be > 3,4- | acs.org |
| N-Side Chain | Length and Hydrophobicity | Influences potency | jst.go.jp |
| Carbamoyl Nitrogen | Electron-withdrawing groups | Increased positive charge may enhance activity | conicet.gov.ar |
The quaternary ammonium group is a defining and essential feature for the activity of Benzpyrinium bromide. This permanently positively charged nitrogen atom is fundamental for the initial binding and proper orientation of the inhibitor within the active site of acetylcholinesterase. nih.govspandidos-publications.com
The primary role of the quaternary ammonium cation is to bind to the anionic subsite (AS) of the enzyme. spandidos-publications.comjst.go.jp This interaction is not a simple electrostatic attraction but is dominated by a strong cation-π interaction with the indole (B1671886) ring of a specific tryptophan residue (Trp86 in mammalian AChE). acs.org This interaction anchors the inhibitor to the base of the enzyme's active site gorge, a deep and narrow cavity leading to the catalytic machinery. acs.orgnih.gov Studies on a wide range of quaternary ammonium compounds confirm that this cationic head is of high importance for substrate and inhibitor binding to AChE. nih.gov The permanent charge and amphiphilic nature of such compounds facilitate effective interactions with both polar and nonpolar regions of the biological target. nih.gov
Impact of Pyridinium Ring Substituents
Computational Chemistry Approaches
Computational chemistry provides powerful tools to model and predict the interactions between a ligand like this compound and its protein target. These methods range from predicting binding poses to calculating interaction energies with high accuracy.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. hilarispublisher.com For this compound, docking studies on analogous pyridinium inhibitors provide a detailed model of its binding within the AChE active site gorge. jst.go.jpnih.gov
The consensus binding model suggests that these inhibitors act as "dual-binding site" agents, spanning the length of the gorge: acs.orgjst.go.jp
Catalytic Anionic Site (CAS): The cationic pyridinium head, containing the quaternary nitrogen, binds at the bottom of the gorge. As established by SAR, this is primarily through a cation-π interaction with the Trp86 residue. jst.go.jpacs.org
Mid-Gorge and Peripheral Anionic Site (PAS): The rest of the molecule extends up the gorge towards the entrance. The N-benzyl group of Benzpyrinium is positioned to form π-π stacking or hydrophobic interactions with aromatic residues lining the middle of the gorge, such as Tyr334 or Phe331. nih.gov This part of the molecule can also interact with residues at the PAS, near the gorge's entrance, which include Trp279 and Tyr124. nih.govnih.gov The dimethylcarbamate (B8479999) moiety would be positioned near the catalytic triad (B1167595).
This dual-site interaction, engaging both the CAS and PAS, is believed to be responsible for the high potency of many such inhibitors. acs.org
Table 2: Key Acetylcholinesterase Residues and Their Predicted Interactions with Pyridinium Inhibitors This table is interactive. Click on the headers to sort.
| AChE Site | Key Residue(s) | Type of Interaction | Interacting Moiety of Inhibitor | Source(s) |
|---|---|---|---|---|
| Catalytic Anionic Site (CAS) | Trp86 (or Trp84) | Cation-π | Quaternary Pyridinium Ring | jst.go.jpacs.orgnih.gov |
| Esteratic Site | Ser203, His447, Glu334 | H-bonding, electrostatic | Carbamate (B1207046)/Ester Group | mdpi.compeerj.com |
| Mid-Gorge | Tyr337, Tyr334, Phe331 | π-π Stacking, Hydrophobic | N-Benzyl Group, Linker | nih.govnih.gov |
| Peripheral Anionic Site (PAS) | Trp279, Tyr124, Tyr341 | π-π Stacking, H-bonding | N-Benzyl Group, other aromatic parts | jst.go.jpnih.govnih.gov |
QSAR represents a computational approach that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. peerj.com These models generate mathematical equations that can predict the activity of new compounds and provide insight into the structural requirements for activity. conicet.gov.ar
For cholinesterase inhibitors, QSAR models have shown that a combination of steric, electrostatic, and hydrophobic descriptors is crucial for describing binding affinity. conicet.gov.ar In a study directly relevant to this compound's structure, a 3D-QSAR analysis of carbamate inhibitors concluded that for enhanced activity, the carbamoyl nitrogen should be more electropositive, and its substituents should possess significant steric bulk and hydrophobicity. conicet.gov.ar This aligns with the presence of the N,N-dimethylcarbamate group and the N-benzylpyridinium scaffold in Benzpyrinium. The development of QSAR models helps guide the synthesis of new derivatives by predicting which modifications are most likely to improve potency. researchgate.net
QM/MM is a hybrid computational method that offers a higher level of theory and accuracy for studying enzymatic systems. It treats a small, critical part of the system (the QM region) with quantum mechanics, while the rest of the system (the MM region) is treated with the faster molecular mechanics force fields. acs.orgnih.gov This approach is ideal for studying reaction mechanisms, transition states, and complex electronic interactions that are beyond the scope of classical MM simulations used in docking. mdpi.com
While no specific QM/MM studies on this compound have been published, the methodology has been applied to the AChE system to understand substrate hydrolysis and inhibition by other agents. mdpi.comacs.org A hypothetical QM/MM study of the Benzpyrinium-AChE complex would be designed as follows:
QM Region: Would include the this compound molecule and the side chains of key interacting amino acids, such as Trp86, Tyr337, and the catalytic triad (Ser203, His447, Glu334).
MM Region: Would consist of the rest of the protein, solvent molecules, and counter-ions.
Such a study could provide a more accurate calculation of the binding free energy and offer a detailed electronic description of the crucial cation-π interaction between the pyridinium ring and Trp86, providing deeper insight into the origins of its binding affinity. researchgate.net
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Acetylcholine (B1216132) |
| Atropine (B194438) |
| Diazepam |
| Donepezil |
| Galantamine |
| Pralidoxime |
| Rivastigmine |
| Soman |
| Tacrine |
Transition State Analysis in Biological Interactions
The primary biological interaction of this compound involves the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition occurs through a process known as carbamoylation, where the carbamoyl group from this compound is transferred to the active site serine residue of the enzyme. Understanding the transition state of this reaction is crucial for elucidating the mechanism of inhibition. Computational studies, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, have been instrumental in modeling this transient state. nih.govebsco.comnumberanalytics.com
The inhibition mechanism is analogous to the hydrolysis of acetylcholine by AChE and proceeds via a two-step process:
Formation of a non-covalent Michaelis complex, where the inhibitor is positioned within the active site gorge. scribd.com
A nucleophilic attack by the hydroxyl group of the active site Serine-200 on the carbonyl carbon of the inhibitor's carbamate group. tandfonline.comnih.gov
This second step proceeds through a high-energy tetrahedral transition state. Computational models are built to analyze the structure and energetics of this state. In these models, the ester carbonyl carbon of the carbamate is positioned to form a covalent bond with the gamma-oxygen (Oγ) of Serine-200, mimicking the nucleophilic addition. tandfonline.com This complex is constructed to resemble the tetrahedral geometry of the carbamoylating intermediate step of the catalytic process. tandfonline.com
Detailed research findings from computational studies on related carbamate inhibitors provide a robust framework for understanding the transition state of this compound's interaction with AChE. The stability and geometry of this state are dictated by a series of critical non-covalent interactions with key amino acid residues in the enzyme's active site.
Key features of the modeled transition state complex include:
Covalent Bond Formation : A partial covalent bond forms between the Ser-200 Oγ atom and the carbamate carbonyl carbon. tandfonline.com
Oxyanion Hole Stabilization : The negatively charged carbonyl oxygen of the tetrahedral intermediate is stabilized by hydrogen bonds with the backbone amide groups of Glycine-118, Glycine-119, and Alanine-201. tandfonline.com This "oxyanion hole" is critical for lowering the activation energy of the reaction.
Catalytic Triad Involvement : The active site Histidine-440, part of the catalytic triad (Ser-200, His-440, Glu-327), facilitates the process by acting as a general base, accepting a proton from Ser-200 to increase its nucleophilicity. tandfonline.com
Positional Anchoring : The quaternary nitrogen of the inhibitor's pyridinium ring is positioned within van der Waals distance (approximately 3.5 Å) of the indole ring of Tryptophan-84 in the anionic subsite, ensuring proper orientation for the reaction. tandfonline.com
Molecular modeling studies have correlated the distance of the carbamate from the center of the Trp-84 indole ring with the bimolecular rate constants for inhibition. tandfonline.com A greater distance generally corresponds to a smaller inhibition constant, highlighting the importance of precise positioning in achieving the transition state. tandfonline.com While specific energetic values for the this compound transition state are not prominently available in the literature, the analysis of analogous carbamates provides a clear and detailed model of the interactions involved.
The table below summarizes the key molecular interactions that define the transition state of a carbamate inhibitor, such as this compound, within the acetylcholinesterase active site, as determined by computational modeling. tandfonline.com
| Interacting Component (Inhibitor) | Interacting Component (AChE Active Site) | Nature of Interaction in Transition State | Significance |
|---|---|---|---|
| Carbamate Carbonyl Carbon | Serine-200 (Oγ) | Partial Covalent Bond Formation | The key carbamoylation step that inactivates the enzyme. tandfonline.com |
| Carbamate Carbonyl Oxygen | Oxyanion Hole (Gly-118, Gly-119, Ala-201) | Hydrogen Bonding | Stabilizes the tetrahedral intermediate, lowering the activation energy. tandfonline.com |
| Serine-200 (Hγ) | Histidine-440 (Nε2) | Proton Transfer | Enhances the nucleophilicity of Ser-200 for the attack on the carbamate. tandfonline.com |
| Quaternary Nitrogen (Pyridinium Ring) | Tryptophan-84 (Indole Ring) | Cation-π Interaction / van der Waals Forces | Anchors the inhibitor in the correct orientation for the reaction. tandfonline.com |
| Catalytic Triad | Glutamate-327 | Electrostatic Interaction with His-440 | Maintains the correct orientation and tautomeric state of His-440. tandfonline.com |
Biochemical Pathways and Interactions
Integration into Cellular Biochemical Networks
Detailed research specifically outlining the complete integration of benzpyrinium (B12818353) bromide into the full spectrum of cellular biochemical networks is limited. However, based on its chemical structure and primary mechanism of action, its interactions can be inferred. As a quaternary ammonium (B1175870) salt, its charged nature influences its movement across biological membranes, often limiting its passage across the blood-brain barrier unless specific transport mechanisms are involved or the barrier's integrity is compromised. dss.go.th
The metabolism of benzpyrinium bromide is a key aspect of its integration into cellular pathways. While specific enzymatic pathways for its breakdown are not extensively detailed in the available literature, compounds of this nature are typically subject to metabolic processes aimed at detoxification and facilitating excretion. oup.com It has been noted generally that substrates can interfere with cellular metabolism, which may cause non-competitive inhibition of active transport systems responsible for moving ions and small molecules across cell membranes. nootanpharmacy.in The disruption of cellular signaling pathways is a known mechanism of toxicity for some chemical compounds, where reactive intermediates formed during metabolism interact with macromolecules and alter cell function. nih.gov However, the specific metabolic intermediates of this compound and their precise impact on cellular signaling networks are not well-characterized.
Enzymatic Interaction Profiles Beyond Cholinesterases
The principal and most well-documented enzymatic interaction of this compound is the inhibition of acetylcholinesterase (AChE). dss.go.thnih.gov This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. nih.gov Its mechanism is considered reversible, distinguishing it from irreversible inhibitors like many organophosphates. nih.gov
While the primary focus remains on AChE, cholinesterase inhibitors can theoretically affect other enzymes. cdc.gov One such enzyme is butyrylcholinesterase (BChE), a less specific plasma enzyme that can also hydrolyze acetylcholine and other esters. mdpi.com Given its structural similarity to other cholinesterase inhibitors like neostigmine (B1678181), it is plausible that this compound also inhibits BChE. dss.go.thnih.gov However, the significance of this interaction relative to its effect on AChE is not clearly established.
The scientific literature does not provide significant evidence of this compound directly interacting with other major enzyme families, such as transaminases or digestive enzymes, in a clinically relevant manner. dss.go.thgoogleapis.com While it is known that some drugs can have off-target enzymatic effects, specific data for this compound are scarce. dss.go.thcdc.gov Therefore, its enzymatic interaction profile is considered highly specific to cholinesterases.
| Enzyme | Interaction Type | Description of Interaction | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Primary Target / Inhibition | Reversibly inhibits the enzyme, preventing the breakdown of acetylcholine. This is its main mechanism of action. | dss.go.thnih.gov |
| Butyrylcholinesterase (BChE) | Probable Inhibition | Likely inhibits this non-specific cholinesterase, though the clinical significance is less characterized than its interaction with AChE. | mdpi.com |
Impact on Neurotransmitter Systems
The impact of this compound on neurotransmitter systems is a direct consequence of its inhibition of acetylcholinesterase.
Cholinergic System : The primary effect is the potentiation of the cholinergic system. By preventing the breakdown of acetylcholine (ACh), this compound leads to the accumulation of ACh at cholinergic synapses. nih.gov This results in the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors, which are widespread throughout the central and peripheral nervous systems. nih.gov This amplified cholinergic signaling underlies its therapeutic applications and pharmacological effects.
Other Neurotransmitter Systems : Direct interactions of this compound with other neurotransmitter systems, such as the dopaminergic, serotonergic, or GABAergic systems, are not well-documented. However, indirect effects are theoretically possible due to the complex interplay between different neurotransmitter networks in the brain. For instance, the activity of inhibitory neurotransmitters like Gamma-aminobutyric acid (GABA) can modulate the responsiveness of neurons to excitatory signals, including those from acetylcholine. benzoinfo.com Some therapeutic approaches combine cholinergic agents with dopamine (B1211576) antagonists or serotonin (B10506) agonists, suggesting a functional interplay between these systems. google.com A study investigating the chronic administration of bromide found no significant effect on the GABAergic system in the rat cortex, though this finding relates to the bromide ion rather than the complete this compound compound. nih.gov There is no direct evidence to suggest that this compound binds to or directly modulates dopamine, serotonin, or GABA receptors. Its effects on these systems would likely be secondary to the profound changes in cholinergic activity.
Toxicological Considerations and Safety Assessment
General Principles of Quaternary Ammonium (B1175870) Compound Toxicology
Quaternary Ammonium Compounds (QACs) are a broad class of chemicals characterized by a positively charged nitrogen atom. This cationic nature is fundamental to their toxicological mechanism.
The primary toxicological effects of QACs are often localized to the point of contact. nih.gov Their positive charge allows them to interact with and disrupt negatively charged cell membranes, which can lead to a loss of membrane integrity, leakage of cellular contents, and cell death. mdpi.com This mechanism is responsible for their efficacy as antimicrobial agents but also underlies their potential for local irritation. oup.com
Key toxicological principles for QACs include:
Membrane Disruption: The cationic head of the QAC molecule interacts with the anionic components of cell membranes, such as phospholipids (B1166683). This disrupts the membrane structure, increasing permeability and leading to cell lysis. mdpi.comoup.com
Protein Denaturation: QACs can denature proteins, further contributing to cellular damage. oup.com
Point-of-Contact Effects: Due to their reactivity and generally poor absorption through the skin or gastrointestinal tract, the primary effects of QACs are typically observed at the site of exposure. nih.gov Concentrated solutions can be corrosive, causing burns to the skin and mucous membranes. fda.gov
Systemic Toxicity: Systemic toxicity is generally considered low, especially for ready-to-use diluted products. mdpi.com However, exposure to highly concentrated QACs can lead to systemic effects. mdpi.comfda.gov Some QACs possess curare-like properties, which can result in neuromuscular effects if significant systemic absorption occurs. fda.gov
Route of Exposure: The route and duration of exposure significantly influence toxicity. Inhalation can pose a risk, particularly with aerosolized products, and ingestion of large amounts can lead to significant gastrointestinal and systemic toxicity. mdpi.com
Table 1: General Toxicological Mechanisms of Quaternary Ammonium Compounds (QACs)
| Mechanism | Description | Key Consequences |
|---|---|---|
| Cell Membrane Disruption | The cationic QAC molecule binds to and destabilizes the negatively charged cell membrane. | Increased membrane permeability, leakage of cytoplasm, cell lysis. mdpi.comoup.com |
| Protein Denaturation | Alters the structure of cellular proteins, rendering them non-functional. | Disruption of cellular metabolism and structural integrity. oup.com |
| Oxidative Stress | Generation of reactive oxygen species (ROS). | Disruption of normal cellular function and potential for cell death. mdpi.com |
| Cholinesterase Inhibition | A property of specific QACs like benzpyrinium (B12818353) bromide, leading to accumulation of acetylcholine (B1216132). | Overstimulation of cholinergic receptors, neuromuscular effects. nih.gov |
Specific Toxicological Profiles in Research Models
Specific toxicological data for benzpyrinium bromide is sparse in modern literature. However, early studies and data from structurally and functionally related compounds, such as neostigmine (B1678181) and pyridostigmine (B86062), provide insight into its potential toxicological profile in research models.
A study in male rabbits determined the lethal dose (LD50) of several carbamates, including benzpyrinium, to assess their toxicity. nih.gov Another reference notes an intravenous LD50 for this compound in mice as 250 µg/kg, although further details on toxic effects beyond the lethal dose were not reported. chemsrc.com
Research on related compounds offers further context:
Neostigmine: Preclinical studies in rats and rabbits have been conducted to assess its safety profile. A complete battery of reproductive and developmental toxicology studies, including fertility, embryonic development, and pre- and post-natal development, showed no adverse effects on fertility or physical development in offspring at tested doses, though tremors were observed in the dams. fda.gov Genotoxicity assays, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay, indicated that neostigmine is not mutagenic or clastogenic. fda.govfda.gov
Pyridostigmine Bromide: Reproductive and developmental toxicity studies in rats found no effects on male or female fertility. nih.gov At high doses sufficient to cause overt cholinergic tremors in the dams, a slight, transient decrease in body weight gain was noted in pups. nih.gov The compound did not cause an increase in visceral or skeletal malformations, though delayed ossification was seen at the highest dose, which was considered secondary to maternal toxicity. nih.gov
Umeclidinium (B1249183) Bromide: While an anticholinergic and not a cholinesterase inhibitor, it is also a quaternary ammonium bromide. Inhalation toxicology studies of up to 39 weeks in dogs identified target organs including the eyes, heart, larynx, and lungs. fda.gov
Sodium Bromide: Though different in action, studies on the bromide ion itself show that at very high doses in the diet for 90 days, it can lead to changes in the endocrine system (particularly thyroid activation) and decreased spermatogenesis in male rats. nih.gov
Animal models are crucial for identifying potential target organs and understanding dose-response relationships, which are key components of a toxicological profile. nih.gov For cholinesterase inhibitors, these models are used to observe both the acute cholinergic crisis and potential long-term neurologic deficits. nih.gov
In Vitro and In Vivo Toxicity Study Methodologies
The toxicological evaluation of a compound like this compound involves a combination of in vitro (in glass) and in vivo (in life) studies to identify potential hazards.
In Vitro Methodologies
In vitro toxicity assays use cultured bacterial or mammalian cells to screen for potential toxicity early in the development process, reducing the need for animal testing. wellbeingintlstudiesrepository.orgnih.gov These methods can identify specific mechanisms of toxicity.
Key in vitro assays include:
Cytotoxicity Assays: These measure cell viability and death. The MTT assay, for instance, is a colorimetric test that assesses metabolic activity as an indicator of cell viability. mdpi.com It has been used to evaluate the toxicity of transformation products of another quaternary ammonium drug, glycopyrronium (B1196793) bromide. nih.gov
Genotoxicity Assays: A standard battery of tests is used to assess the potential for a compound to damage genetic material. This includes the Ames test for bacterial reverse mutation, and mammalian cell assays like the chromosomal aberration test and mouse lymphoma assay. fda.govresearchgate.net
Organ-Specific Models: Advanced models using 3D tissue cultures or specific cell lines (e.g., neuronal cells for neurotoxicity) can provide more targeted information on organ-specific liabilities. wellbeingintlstudiesrepository.org
Table 2: Summary of Common In Vitro Toxicity Assays
| Assay Type | Methodology | Endpoint Measured |
|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | Uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. | A positive test indicates the chemical is a mutagen, as it causes the bacteria to revert and grow on a histidine-free medium. fda.gov |
| Mammalian Cell Cytotoxicity (e.g., MTT Assay) | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. | Cell viability and metabolic activity; a decrease indicates cytotoxicity. mdpi.comnih.gov |
| ***In Vitro* Chromosomal Aberration Test** | Treats cultured mammalian cells (e.g., human peripheral blood lymphocytes) with the test compound. | Detects structural changes in chromosomes. fda.govfda.gov |
| Enzyme Inhibition Assays | Measures the activity of a specific enzyme (e.g., acetylcholinesterase) in the presence of an inhibitor. | Determines the concentration of the compound required to inhibit enzyme activity by 50% (IC50). acs.org |
In Vivo Methodologies
In vivo studies use whole organisms, typically rodent or non-rodent animal models, to evaluate the systemic effects of a compound. vivotecnia.com These studies are essential for understanding the complex interactions within a biological system.
Key in vivo study designs include:
Acute Toxicity Studies: These studies involve the administration of a single or multiple doses over a short period (e.g., 24 hours) to determine the immediate toxic effects and the LD50 (the dose that is lethal to 50% of the test population). vivotecnia.com
Repeated Dose Toxicity Studies: These can be sub-acute (e.g., 28 days), sub-chronic (e.g., 90 days), or chronic (e.g., 6 months or longer). vivotecnia.com They are designed to identify the toxic effects of repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL). vivotecnia.com These studies involve detailed examination of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
Reproductive and Developmental Toxicity Studies: These multi-generational studies assess the effect of the compound on fertility, reproductive performance, and the development of offspring. nih.gov
Carcinogenicity Bioassays: Long-term studies (e.g., 2 years) in animals are conducted to evaluate the carcinogenic potential of a compound. fda.gov
Table 3: Overview of Typical In Vivo Toxicity Study Designs
| Study Type | Typical Duration | Primary Objective | Key Parameters Evaluated |
|---|---|---|---|
| Acute Toxicity | Up to 14 days | Determine LD50 and identify target organs for acute toxicity. | Mortality, clinical signs of toxicity, gross necropsy findings. vivotecnia.com |
| Sub-chronic Toxicity | 90 days (13 weeks) | Characterize toxicity with repeated exposure and establish a NOAEL. | Body weight, organ weights, hematology, clinical chemistry, full histopathology. vivotecnia.com |
| Chronic Toxicity | 6 to 12+ months | Assess long-term cumulative toxicity and carcinogenic potential. | As in sub-chronic studies, with a focus on late-onset lesions and tumors. vivotecnia.com |
| Reproductive/Developmental | Multi-generational | Evaluate effects on fertility and fetal/offspring development. | Mating success, litter size, offspring viability, developmental milestones, malformations. nih.govfda.gov |
Safety Evaluation Methodologies in Preclinical Research
Preclinical safety evaluation is a systematic process that uses data from in vitro and in vivo studies to assess the toxicological risks of a new chemical or drug before it is tested in humans. The goal is to identify potential hazards, establish a safe dose range, and understand the nature of any potential toxicity. vivotecnia.com
The methodology involves several key steps:
Hazard Identification: This step integrates all data from toxicology studies to identify potential adverse effects. This includes determining the target organs of toxicity and the dose-response relationship for these effects. For a compound like this compound, this would focus on cholinergic effects and local irritation potential.
Dose-Response Assessment: This involves quantifying the relationship between the dose of the substance and the incidence and severity of an adverse effect. A critical part of this is identifying the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. fda.gov The NOAEL from the most sensitive animal toxicology study serves as a point of departure for risk assessment.
Pharmacokinetic and Metabolism Studies: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is crucial. For QACs, poor absorption is a key factor in their safety profile. nih.gov Studies with related compounds like umeclidinium bromide have examined metabolism by liver enzymes (e.g., CYP2D6) and distribution into tissues. fda.gov
Integrated Risk Assessment: The final step involves integrating all the information from hazard identification, dose-response assessment, and ADME studies. This comprehensive evaluation is used by regulatory agencies to decide whether a compound is reasonably safe to proceed into clinical trials. The assessment considers the nature of the toxicities observed in animals and the relevance of these findings to humans. wellbeingintlstudiesrepository.org
This structured evaluation ensures that potential risks are understood and minimized before any human exposure occurs.
Advanced Analytical Methodologies
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a quaternary ammonium (B1175870) compound like benzpyrinium (B12818353) bromide, techniques such as HPLC, GC-MS, and UPLC-MS are invaluable.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like benzpyrinium bromide. openaccessjournals.com The separation is typically achieved on a reverse-phase column, where the polarity of the mobile and stationary phases dictates the retention of the analyte. researchgate.net
For the analysis of the structurally related pyridostigmine (B86062) bromide, a novel, rapid, and sensitive HPLC method has been developed. ekb.eg This method is capable of separating pyridostigmine bromide from its degradation products, demonstrating high selectivity. ekb.eg The analysis utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and an acetate (B1210297) buffer, coupled with a diode array detector (DAD) for quantification. ekb.eg The DAD allows for monitoring at multiple wavelengths, which is useful for identifying and quantifying different components in a sample. ekb.eg
The analysis of quaternary ammonium compounds (QACs) in general often presents challenges due to poor peak shapes under standard reversed-phase conditions. waters.com The use of mixed-mode columns, which combine reversed-phase and ion-exchange functionalities, can overcome these issues, providing excellent peak shapes without the need for ion-pairing reagents. waters.com
| Parameter | HPLC Method for Pyridostigmine Bromide ekb.eg | General HPLC for Quaternary Ammonium Compounds rsc.org |
| Column | Inertsil ODS-3v C18 (150mm x 4.6mm, 5 µm) | CAPCELL PAK CR 1:4 |
| Mobile Phase | Acetonitrile: 0.01M Ammonium Acetate Buffer (pH 6) (5:95 v/v) | Acetonitrile: 50 mmol L⁻¹ Ammonium Formate (aq) with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1 mL/min | Not Specified |
| Detector | Diode Array Detector (DAD) | Tandem Mass Spectrometry (MS/MS) |
| Linear Range | 27-135 µg/mL | 5.00–500.00 µg L⁻¹ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, due to the non-volatile nature of quaternary ammonium salts like this compound, direct analysis by GC-MS is not feasible. nih.gov Chemical derivatization is often required to convert the non-volatile analyte into a volatile derivative suitable for GC analysis. researchgate.net
Derivatization procedures using quaternary ammonium hydroxides, such as trimethylanilinium hydroxide (B78521) (TMAH), have been employed for the GC-MS analysis of various compounds. nih.govcapes.gov.br Another approach involves the use of pentafluorobenzyl (PFB) bromide as a derivatizing agent, which can be particularly useful for compounds with active hydrogens. mdpi.com
For the related compound benzilonium (B1200655) bromide, a quantitative GC-MS method has been developed involving oxidation of the compound to benzophenone (B1666685) prior to analysis. nih.gov Another technique for the analysis of quaternary ammonium compounds is injection port pyrolysis, where the compound is thermally degraded to a volatile product that can be analyzed by GC-MS. nih.gov
| Derivatization Approach | Reagent Example | Application Note |
| Alkylation | Trimethylanilinium Hydroxide (TMAH) | Methylation of acidic herbicides for GC-MS analysis. nih.gov |
| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFB-Br) | Derivatization of various compounds for GC-MS analysis. mdpi.com |
| Oxidation | Not Applicable | Oxidation of benzilonium bromide to benzophenone for GC-MS analysis. nih.gov |
| Pyrolysis | Not Applicable | Injection port pyrolysis of quaternary ammonium compounds. nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. measurlabs.comnih.gov The use of smaller particle size columns (typically <2 µm) allows for faster separations without compromising efficiency. nih.gov
UPLC-MS/MS methods have been successfully developed for the quantification of various quaternary ammonium compounds in complex matrices. sciopen.com For instance, a UPLC-MS/MS method for the analysis of pyridostigmine bromide in human plasma has been established, demonstrating high sensitivity and specificity. chinjmap.com This method utilizes a C18 column with a gradient elution of methanol (B129727) and ammonium acetate buffer. chinjmap.com
The hyphenation of UPLC with inductively coupled plasma mass spectrometry (ICP-MS) has been explored for the analysis of bromine-containing compounds, offering element-specific detection with high sensitivity. nih.gov
| Parameter | UPLC-MS/MS for Pyridostigmine Bromide chinjmap.com | General UPLC-MS/MS for Quaternary Ammonium Compounds sciopen.com |
| Column | SHIMADZU VP-ODS (150 mm × 2.0 mm, 5 µm) | BEH C18 (100 mm × 3.0 mm, 1.7 µm) |
| Mobile Phase | Methanol and water containing 5 mmol·L⁻¹ ammonium acetate and 0.1% formic acid (gradient elution) | Gradient elution with an unspecified mobile phase |
| Detector | Triple Quadrupole Tandem Mass Spectrometer | Tandem Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Linear Range | 0.5-100 ng·mL⁻¹ | Not Specified |
Spectroscopic and Other Advanced Methods
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. Mass spectrometry, in particular, provides valuable information about the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr For a quaternary ammonium compound like this compound, electrospray ionization (ESI) is a suitable ionization technique as it is a soft ionization method that can generate intact molecular ions from polar and ionic compounds. In positive ion mode ESI-MS, this compound is expected to show a peak corresponding to the cation [M-Br]⁺.
The presence of a bromine atom in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This leads to the appearance of two peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and having approximately equal intensity. neu.edu.tr
Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance selectivity and sensitivity. In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique is particularly useful for the analysis of complex mixtures. researchgate.net
Method Validation and Quality Assurance in Research
Method validation is a critical component of quality assurance in pharmaceutical analysis. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For a compound like this compound, this process ensures the reliability, quality, and accuracy of results in research and quality control.
Compliance with Research Guidelines (e.g., ICH)
The validation of any analytical method for this compound would be governed by the comprehensive guidelines established by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures. dss.go.th This guideline ensures a harmonized approach to analytical method validation across the pharmaceutical industry. cognitivemarketresearch.com The objective is to demonstrate that the analytical procedure is fit for its intended purpose, such as identification, purity testing, or quantitative assay of the drug substance. dss.go.th
The validation process for an analytical method for this compound, such as a UV-spectrophotometric method (a known technique for this compound), would involve assessing a specific set of performance characteristics. dss.go.thdrugfuture.com These characteristics are evaluated through planned experiments to provide evidence that the method is acceptable for its intended use. indiandrugsonline.org
Key Validation Parameters according to ICH Q2(R2):
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. drugfuture.com For this compound, this would involve testing against potential precursors like 3-hydroxypyridine (B118123) dimethylcarbamate (B8479999) and benzyl (B1604629) bromide, or known related substances. drugfuture.com
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by a series of dilutions of a standard solution and analyzed using a linear regression model. ajbasweb.com
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. indiandrugsonline.org
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. drugfuture.com It is often assessed using a minimum of nine determinations over a specified range (e.g., three concentrations with three replicates each). drugfuture.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is considered at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time. drugfuture.com
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). drugfuture.com
Reproducibility: Expresses the precision between laboratories. drugfuture.com
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. indiandrugsonline.org
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
The following table illustrates a hypothetical validation summary for a UV-spectrophotometric method for this compound, based on ICH guidelines.
| Parameter | Methodology | Hypothetical Acceptance Criteria |
| Specificity | Analysis of this compound in the presence of its precursors and potential degradants. | No interference at the analytical wavelength (e.g., 269 nm). drugfuture.com |
| Linearity | Analysis of 5 concentrations ranging from 50% to 150% of the target concentration. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | Analysis of 3 concentrations (80%, 100%, 120%) with 3 replicates each. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 replicate determinations at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Analysis on different days with different analysts. | Overall RSD ≤ 2.0%. |
| LOD | Based on signal-to-noise ratio of 3:1. | e.g., 0.1 µg/mL |
| LOQ | Based on signal-to-noise ratio of 10:1. | e.g., 0.3 µg/mL |
| Robustness | Deliberate variation of pH of the solution and wavelength setting. | RSD ≤ 2.0% for assay results. |
This table is for illustrative purposes only, as specific published validation data for this compound is limited.
Analytical Quality by Design (QbD) Principles
Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that begins with predefined objectives and emphasizes understanding the method based on sound science and quality risk management. google.comwho.int It represents a paradigm shift from a traditional, empirical approach to a more proactive and robust method development process. ontosight.ai The goal of AQbD is to create a well-understood, fit-for-purpose, and robust method that consistently delivers the intended performance throughout its lifecycle. who.intoup.com
The AQbD process involves several key steps:
Define the Analytical Target Profile (ATP): This is the first and most critical step. The ATP defines the performance requirements for the analytical method. ontosight.aioup.com It is a prospective summary of the characteristics that a method must have to ensure it is fit for its intended purpose, including aspects like the analyte to be measured, the required precision, and accuracy. ontosight.ai
Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the analytical result (e.g., accuracy, precision) that must be controlled to meet the ATP. oup.com CMPs are the method variables (e.g., pH, mobile phase composition, temperature) that can impact the CMAs.
Risk Assessment: Tools like a fishbone (Ishikawa) diagram are used to identify potential CMPs that could affect the CMAs. oup.com This helps to prioritize which parameters need further investigation.
Method Development and Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple CMPs on the CMAs simultaneously. who.int This allows for an efficient understanding of the relationships between variables.
Establish a Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters that has been demonstrated to provide results that meet the ATP. who.int Operating within the MODR ensures the method's robustness and reliability.
Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method consistently performs as expected. This includes system suitability tests and ongoing monitoring to ensure the method remains in a state of control throughout its lifecycle. sci-hub.se
For an HPLC method for this compound, the AQbD approach could be visualized as follows:
| AQbD Step | Application to this compound HPLC Method (Hypothetical) |
| Analytical Target Profile (ATP) | The method must be able to accurately and precisely quantify this compound in the presence of process impurities with an accuracy of 98-102% and precision (RSD) of <1.5%. |
| Critical Method Attributes (CMAs) | Peak resolution, retention time, peak tailing, accuracy, precision. |
| Risk Assessment (Potential CMPs) | Mobile phase pH, organic solvent ratio, column temperature, flow rate, wavelength. |
| Design of Experiments (DoE) | A factorial design studying the interaction between mobile phase pH, organic solvent percentage, and column temperature on the CMAs. |
| Method Operable Design Region (MODR) | A defined range for pH (e.g., 3.0-3.5), acetonitrile percentage (e.g., 28-32%), and temperature (e.g., 35-40°C) where all CMAs meet their acceptance criteria. |
| Control Strategy | System suitability test requiring a minimum resolution of 2.0 between this compound and its closest eluting impurity, and a tailing factor of <1.5 for the main peak. |
This table is for illustrative purposes only, demonstrating the application of AQbD principles in the absence of specific published data for this compound.
By adopting these advanced methodologies, the analytical procedures for this compound can be developed and validated to a high degree of scientific certainty, ensuring the quality and consistency of the data generated.
Clinical Research Methodologies
Observational Study Designs in Clinical Research
Observational studies are a fundamental component of clinical research where investigators observe subjects and measure variables of interest without assigning any specific interventions or treatments. who.int These studies are crucial for identifying associations, understanding disease patterns, and generating hypotheses that can be tested in experimental settings. The primary types of observational studies include cohort, case-control, and cross-sectional designs.
Cohort Studies: In a cohort study, researchers identify a group of individuals (a cohort) and follow them over time. They collect data on their exposures to certain factors and then track the development of outcomes. Cohort studies can be prospective (following subjects into the future) or retrospective (looking back at historical data).
Case-Control Studies: These studies are retrospective in nature. They start by identifying individuals with a particular outcome or disease (cases) and a comparable group without that outcome (controls). The researchers then look back in time to compare the frequency of exposure to a potential risk factor in both groups.
Cross-Sectional Studies: This design involves collecting data from a population at a single point in time. It provides a "snapshot" of the prevalence of a condition and its association with certain variables in the population.
While these observational methods are critical in epidemiology and clinical research, specific published studies focusing on Benzpyrinium (B12818353) bromide using these designs are not prominent in the available literature. Research on this compound appears more focused on its chemical properties and pharmacological potential rather than large-scale observational studies in human populations. ontosight.ai
Table 1: Comparison of Observational Study Designs
| Study Design | Timeframe | Key Characteristic | Primary Measurement |
|---|---|---|---|
| Cohort Study | Prospective or Retrospective | Follows a defined group over time from exposure to outcome. | Incidence, Relative Risk |
| Case-Control Study | Retrospective | Starts with the outcome and looks back for exposure. | Odds Ratio |
| Cross-Sectional Study | Single point in time | Measures exposure and outcome simultaneously. | Prevalence |
Experimental Study Designs
Experimental studies, particularly randomized controlled trials (RCTs), are considered the gold standard for evaluating the efficacy of a new intervention. nih.gov In this design, participants are randomly assigned to receive either the investigational agent or a control (such as a placebo or an existing standard treatment). nih.gov Randomization helps to ensure that the groups are comparable in terms of both known and unknown prognostic factors, thus minimizing bias. nih.govquanticate.com
The clinical development of a new drug typically proceeds through several phases:
Phase I: These are the first studies in humans, usually conducted in a small number of healthy volunteers. The primary goal is to assess the safety, tolerability, and pharmacological properties of the compound. brieflands.com
Phase II: Once a compound is deemed safe in Phase I, Phase II trials are conducted in a larger group of patients with the target condition. These studies aim to evaluate the drug's efficacy and further assess its safety. institut-myologie.orginterceptpharma.com
Phase III: These are large-scale, multicenter trials involving hundreds to thousands of patients. drugbank.com They are designed to provide definitive evidence of the drug's effectiveness and safety compared to the standard treatment or placebo, forming the basis for regulatory approval. drugbank.com
Phase IV: Also known as post-marketing surveillance, these studies occur after a drug has been approved and is on the market. They monitor the long-term safety and effectiveness in a broader population.
While pharmaceutical companies actively invest in clinical trials to explore new applications for various compounds, dedicated, large-scale clinical trials for Benzpyrinium bromide are not widely documented in public trial registries. dataintelo.com Research on analogous quaternary ammonium (B1175870) compounds, such as Neostigmine (B1678181) and Pyridostigmine (B86062), is more common, with numerous clinical trials investigating their use for conditions like myasthenia gravis, reversal of neuromuscular blockade, and postural tachycardia syndrome. drugbank.comclinicaltrials.eumayo.eduhiv.gov
Table 2: Phases of Experimental Clinical Trials
| Phase | Primary Objective | Typical Number of Participants | Key Questions Answered |
|---|---|---|---|
| Phase I | Safety and Pharmacokinetics | 20-100 | Is the treatment safe? What are the side effects? |
| Phase II | Efficacy and Dose Ranging | 100-300 | Does the treatment work on the target condition? What is the optimal dose? interceptpharma.comnih.gov |
| Phase III | Confirm Efficacy and Monitor Safety | 300-3,000+ | Is it better than the standard treatment? drugbank.com |
| Phase IV | Post-Marketing Surveillance | Variable | What are the long-term risks and benefits? |
Methodological Considerations in Clinical Study Design
The integrity of a clinical trial depends on rigorous methodological design to minimize bias and ensure that the results are attributable to the intervention being studied. nih.gov Key considerations include randomization, blinding, and the choice of a control group.
Randomization: This is the process of assigning participants to treatment groups by chance. nih.gov Randomization is a cornerstone of the RCT because it helps to create comparable groups and serves as a foundation for statistical inference. nih.govquanticate.com Different methods exist, including simple randomization, block randomization (to ensure balance in group sizes), and stratified randomization (to balance groups on important baseline characteristics). ocrc.netnih.gov
Blinding (or Masking): Blinding is the practice of keeping one or more parties involved in the trial—such as the participants, investigators, or outcome assessors—unaware of the treatment assignments. ijfs.irmdpi.comeupati.eu In a single-blind study, usually the participant is unaware of the treatment. ijfs.ir A double-blind study, where both the participant and the investigators are unaware of the treatment allocation, is the preferred approach to prevent bias in reporting, care, and assessment. ijfs.ireupati.eu Maintaining the blind can be challenging, especially if the active drug has noticeable effects. nih.gov
Control Group: A control group provides a benchmark against which the effects of the investigational treatment can be measured. europa.eu The choice of control is critical and can include a placebo, an active comparator (an existing standard treatment), or different doses of the same drug. europa.eu The use of an appropriate control group is essential for distinguishing the effects of the treatment from the natural course of the disease, placebo effects, or other external factors. nih.gov
These principles are fundamental to any clinical trial and would be essential in designing a study to rigorously evaluate the clinical effects of this compound.
Table 3: Key Methodological Elements in Clinical Trials
| Element | Purpose | Common Approach |
|---|---|---|
| Randomization | Minimize selection bias and ensure comparability of groups. nih.govopenaccessjournals.com | Use of a random allocation sequence (e.g., computer-generated). ocrc.net |
| Blinding | Minimize performance and detection bias. ijfs.irnih.gov | Double-blind design where participants and investigators are unaware of treatment. eupati.eu |
| Control Group | Provide a baseline for comparison. europa.eu | Placebo or active comparator. europa.eu |
Challenges and Advances in Clinical Research with Quaternary Ammonium Compounds
Clinical research involving quaternary ammonium compounds (QACs), the class to which this compound belongs, faces several challenges but has also seen significant advances. mdpi.com
Challenges:
Toxicity and Safety: A primary challenge is managing the potential toxicity of QACs. While they are effective biocides, concerns exist regarding their effects on human health, including potential reproductive and mitochondrial toxicity at certain exposure levels. researchgate.netnih.gov This necessitates careful dose-finding and safety monitoring in clinical trials.
Antimicrobial Resistance: The extensive use of QACs as disinfectants has raised concerns about the development of microbial resistance. mdpi.com This is a critical consideration for QACs being developed for antimicrobial applications, as resistance can limit their long-term effectiveness. mdpi.comnih.gov
Methodological Hurdles: In clinical trials, creating an effective and indistinguishable placebo for a QAC can be difficult, especially for topical or oral formulations, potentially compromising the blinding of the study. nih.gov Furthermore, the widespread presence of QACs in the environment can complicate exposure assessment in observational studies. tandfonline.com
Standardization: There is a recognized need for better and more standardized methods to evaluate the efficacy of different generations of QACs to ensure their appropriate use in infection control. biomedpharmajournal.org
Advances:
New Generations of QACs: Researchers have been developing newer generations of QACs with improved antimicrobial efficacy and better safety profiles. biomedpharmajournal.org Modifications to the chemical structure, such as creating bis-quaternary ammonium salts, have shown enhanced activity against a broad spectrum of microbes, including resistant strains. researchgate.netmdpi.com
Novel Formulations and Applications: Advances include the incorporation of QACs into smart materials and nanoparticle formulations to create antibacterial coatings for medical devices and other surfaces. nih.govmdpi.com These innovations aim to provide targeted, localized antimicrobial action while minimizing systemic exposure. mdpi.com
Broader Therapeutic Exploration: While traditionally used as antiseptics and in neurological research, the applications of QACs are expanding. ontosight.aifrontiersin.org Their role as immune modulators and their potential in treating a wider range of conditions are areas of active investigation. hiv.gov
Table 4: Summary of Challenges and Advances in QAC Clinical Research
| Area | Description |
|---|---|
| Challenges | Includes potential for toxicity, development of microbial resistance, and methodological issues like blinding and standardization of efficacy testing. nih.govnih.govmdpi.combiomedpharmajournal.org |
| Advances | Development of safer and more effective new-generation QACs, synthesis of novel structures (e.g., bis-QACs), and innovative applications in antimicrobial coatings and smart materials. mdpi.comnih.govbiomedpharmajournal.orgmdpi.com |
Applications Beyond Biomedical Research
Catalysis in Organic Synthesis
N-benzylpyridinium salts, including benzpyrinium (B12818353) bromide, are recognized for their potential as catalysts in several types of organic reactions, offering pathways for more efficient and environmentally benign chemical manufacturing.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt). mdpi.com The catalyst, a substance with affinity for both phases, transports a reactant from one phase into the other, enabling the reaction to proceed. operachem.com
Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. Benzpyrinium bromide, as a quaternary pyridinium (B92312) salt, functions through a similar mechanism. Its positively charged nitrogen atom is part of a large, lipophilic organic cation. This allows it to form an ion pair with an anion (like cyanide or hydroxide) from the aqueous phase. This new, bulkier ion pair is soluble in the organic phase, effectively shuttling the reactive anion into the medium containing the organic substrate. mdpi.com After the anion reacts with the substrate, the catalyst cation can return to the aqueous phase to begin the cycle anew, meaning only a catalytic amount is needed. operachem.com This process enhances reaction rates, improves yields, and can eliminate the need for harsh solvents.
There is a significant drive in modern chemistry to replace heavy-metal catalysts with more sustainable, metal-free alternatives to reduce toxicity and environmental impact. hep.com.cn Organic molecules that can catalyze reactions are known as organocatalysts. N-alkyl pyridinium salts, the class of compounds to which this compound belongs, have been successfully employed in metal-free catalytic systems. rsc.org
These compounds can act as catalysts for a variety of transformations, including oxidation and condensation reactions. rsc.org For instance, the dual role of organic bromide salts as both a brominating agent and an electrolyte has been demonstrated in electrochemical synthesis, avoiding the need for metal oxidants. rsc.org The utility of pyridinium salts as versatile synthetic intermediates is further highlighted by their use as radical precursors in deaminative cross-couplings and other transformations. rsc.org
A notable application of N-benzylpyridinium salts in metal-free catalysis is the selective oxidation of hydrocarbons, a crucial process for converting petrochemical feedstocks into valuable chemicals like aldehydes, ketones, and carboxylic acids. rsc.org
Research has shown that N-alkyl pyridinium salts are effective catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen, without any metal additives. rsc.orgrsc.org In these systems, the pyridinium salt facilitates the reaction, likely through a radical chain mechanism. rsc.org Studies on a series of N-alkyl pyridinium salts demonstrated that their catalytic performance is influenced by the electronic properties of substituents on the pyridine (B92270) ring. rsc.orgresearchgate.net For example, in the oxidation of p-xylene, a 1-benzyl-4-(dimethylamino)pyridinium (B427878) bromide catalyst achieved a 95% conversion with 84% selectivity for the desired p-toluic acid. rsc.orgrsc.orgresearchgate.net This high efficiency underscores the potential of appropriately functionalized pyridinium salts, like this compound, in promoting important industrial oxidation processes. rsc.org
| Catalyst | p-Xylene Conversion (%) | p-Toluic Acid Selectivity (%) |
|---|---|---|
| 1-benzylpyridin-1-ium bromide | 39 | 86 |
| 1-benzyl-4-cyanopyridin-1-ium bromide | 27 | 81 |
| 1-benzyl-4-(dimethylamino)pyridin-1-ium bromide | 52 | 86 |
Table 1: Comparative data on the catalytic performance of different N-alkyl pyridinium salts in the oxidation of p-xylene. Data sourced from a study on metal-free oxidation. researchgate.netresearchgate.net
Metal-Free Catalytic Systems
Material Science Innovations
The structural features of this compound also make it relevant to the field of material science, particularly in the synthesis of ionic liquids and the development of advanced functional materials.
Ionic liquids (ILs) are salts with melting points below 100 °C. mdpi.com They are considered "green" solvents and functional materials due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.com Pyridinium-based salts are a major class of ionic liquids. alfa-chemistry.com
The synthesis of pyridinium-based ionic liquids typically involves the N-alkylation of pyridine or its derivatives with an alkyl halide, such as benzyl (B1604629) bromide. nih.gov This one-step quaternization reaction directly yields a pyridinium bromide salt, which itself can be an ionic liquid. tandfonline.com To create a wider variety of ILs with different properties, a second step, known as anion metathesis, can be performed. nih.govtandfonline.com In this step, the bromide anion is exchanged for another anion (e.g., tetrafluoroborate, hexafluorophosphate), which can alter the material's physical properties like melting point and viscosity. mdpi.com Greener synthesis methods using ultrasound or microwave irradiation have been developed to produce these materials more efficiently. mdpi.comtandfonline.com Given its structure as an N-benzylpyridinium bromide salt, this compound is inherently a type of ionic liquid and can serve as a precursor for other functionalized ILs. googleapis.comresearchgate.netscientific.net
Functional materials are designed to possess specific properties for a particular application, such as in electronics, energy storage, or biomedicine. alfa-chemistry.com Pyridinium-based ionic liquids are considered soft functional materials because their properties can be finely tuned by modifying the structure of the cation or anion. alfa-chemistry.comtandfonline.com
These materials have found applications as electrolytes in batteries and dye-sensitized solar cells due to their ionic conductivity and thermal stability. alfa-chemistry.comlabinsights.nl The ability to design specific functionalities into the ionic liquid structure—so-called "task-specific ionic liquids"—opens up further possibilities. researchgate.net For example, pyridinium ILs have been investigated as antimicrobial agents, where the cationic structure disrupts bacterial cell membranes. mdpi.comnih.gov They are also used as additives to stabilize proteins for crystallization studies and as modifiers for electrodes in electrochemical sensors. labinsights.nlhamptonresearch.com The synthesis of this compound and its analogues contributes to the growing library of pyridinium-based compounds available for creating new functional materials with tailored properties for a wide range of technological applications. tandfonline.com
Q & A
Q. What is the molecular structure and IUPAC name of Benzpyrinium bromide, and how does its structure influence its pharmacological activity?
this compound (CAS 587-46-2) has the molecular formula C₁₅H₁₇BrN₂O₂ and the IUPAC name 3-[[(Dimethylamino)carbonyl]oxy]-1-(phenylmethyl)pyridinium bromide . Its structure includes a quaternary ammonium group and a dimethylcarbamate moiety, which enhances stability against hydrolysis, prolonging its cholinesterase inhibitory activity . The benzyl group at the pyridinium nitrogen improves lipid solubility, facilitating interaction with acetylcholinesterase at neuromuscular junctions .
Q. What is the mechanism of action of this compound as a cholinesterase inhibitor, and how does it compare to other carbamate derivatives?
this compound reversibly inhibits acetylcholinesterase by carbamylating the enzyme’s active site. The dimethyl substitution on the carbamate group increases its resistance to hydrolysis, prolonging its inhibitory effect compared to simpler carbamates like neostigmine . Researchers should validate enzyme inhibition using in vitro assays (e.g., Ellman’s method) with controlled pH (7.4) and temperature (37°C) to mimic physiological conditions .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound in experimental settings?
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, as per USP guidelines for quaternary ammonium compounds .
- Stability Studies : Conduct accelerated degradation studies under varied pH (1–9), temperature (40–60°C), and humidity (75% RH). Monitor degradation products via mass spectrometry (LC-MS) to identify hydrolysis byproducts (e.g., dimethylamine derivatives) .
- Structural Confirmation : Employ nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify the carbamate and quaternary ammonium functional groups .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as variable efficacy in animal models?
Discrepancies may arise from differences in experimental design:
- Dosage Variability : Standardize dosing regimens based on molarity (not weight) to account for molecular weight differences between batches .
- Model Selection : Use genetically homogeneous animal cohorts (e.g., Sprague-Dawley rats) and control for confounding factors like baseline cholinesterase activity .
- Data Normalization : Express efficacy as a percentage of baseline enzyme activity, with statistical validation using ANOVA or non-parametric tests for small sample sizes .
Q. What experimental design considerations are critical for studying the degradation kinetics of this compound under physiological conditions?
- Buffer Systems : Use phosphate-buffered saline (PBS, pH 7.4) to simulate bodily fluids. Include control samples with esterase enzymes to assess enzymatic vs. non-enzymatic degradation .
- Sampling Intervals : Collect time-point samples (e.g., 0, 1, 3, 6, 24 hours) and immediately quench reactions with ice-cold acetonitrile to prevent further degradation .
- Temperature Control : Conduct parallel studies at 4°C (storage stability) and 37°C (physiological relevance) to model real-world scenarios .
Q. How should researchers approach synthesizing novel analogs of this compound to enhance selectivity for acetylcholinesterase over butyrylcholinesterase?
- Structural Modifications : Introduce substituents at the pyridinium ring (e.g., electron-withdrawing groups) to alter charge distribution and improve enzyme selectivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to acetylcholinesterase (PDB ID: 4EY7) vs. butyrylcholinesterase (PDB ID: 1P0I) .
- In Vitro Validation: Compare IC₅₀ values for both enzymes using standardized assays, with donepezil as a positive control for selectivity .
Methodological Resources
- Synthesis Protocols : Refer to The Pharmaceutical Manufacturing Encyclopedia for scalable synthesis routes .
- Pharmacopeial Standards : Follow USP monographs for identity tests (e.g., bromide ion confirmation via silver nitrate precipitation) .
- Data Reporting : Adhere to guidelines in Beilstein Journal of Organic Chemistry for experimental reproducibility, including detailed supplementary materials for compound characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
